

Spectroscopic Characterization of Cucumegastigmane I: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cucumegastigmane I*

Cat. No.: B12429073

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols used for the characterization of **Cucumegastigmane I**, a megastigmane isolated from the leaves of *Cucumis sativus*. The information presented herein is crucial for the identification, confirmation, and further investigation of this natural compound.

Spectroscopic Data

The structural elucidation of **Cucumegastigmane I** was achieved through a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The quantitative data from these analyses are summarized below.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of **Cucumegastigmane I**.

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+Na] ⁺	245.1158	245.1158	C ₁₃ H ₁₈ O ₃ Na

Table 1: High-Resolution ESI-MS data for **Cucumegastigmane I**.

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR spectra were recorded in deuterated methanol (CD_3OD) and are pivotal for the detailed structural assignment of **Cucumegastigmane I**.

Position	^{13}C (δc)	^1H (δH , mult., J in Hz)
1	201.9	5.94 (s)
2	128.8	
3	163.7	
4	48.8	
5	42.1	2.22 (d, 17.0), 2.55 (d, 17.0)
6	78.9	6.51 (d, 15.7)
7	135.5	
8	131.0	6.59 (dd, 15.7, 5.7)
9	71.9	4.30 (m)
10	23.3	1.27 (d, 6.3)
11	29.8	1.05 (s)
12	24.2	1.08 (s)
13	19.8	1.91 (s)

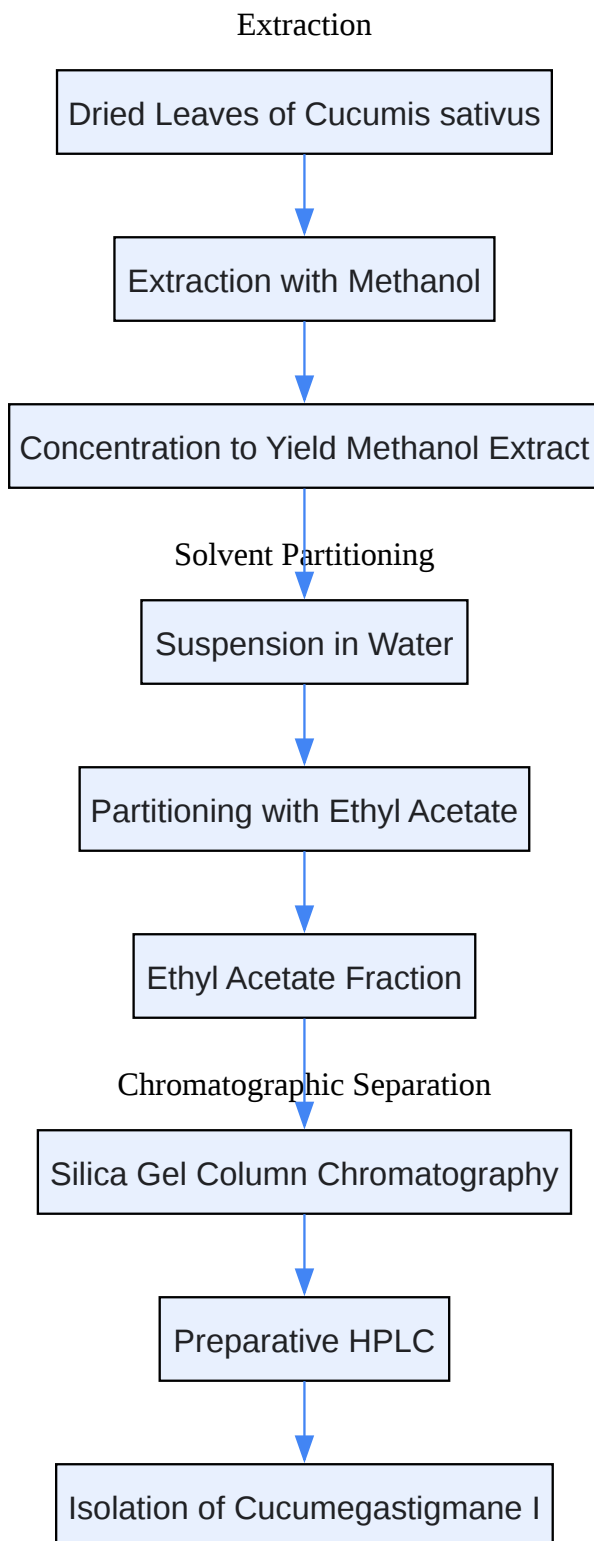
Table 2: ^1H and ^{13}C NMR Spectroscopic Data for **Cucumegastigmane I** (in CD_3OD).

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of **Cucumegastigmane I**.

Isolation of Cucumegastigmane I

The isolation of **Cucumegastigmane I** from the leaves of *Cucumis sativus* involved a multi-step extraction and chromatographic process.



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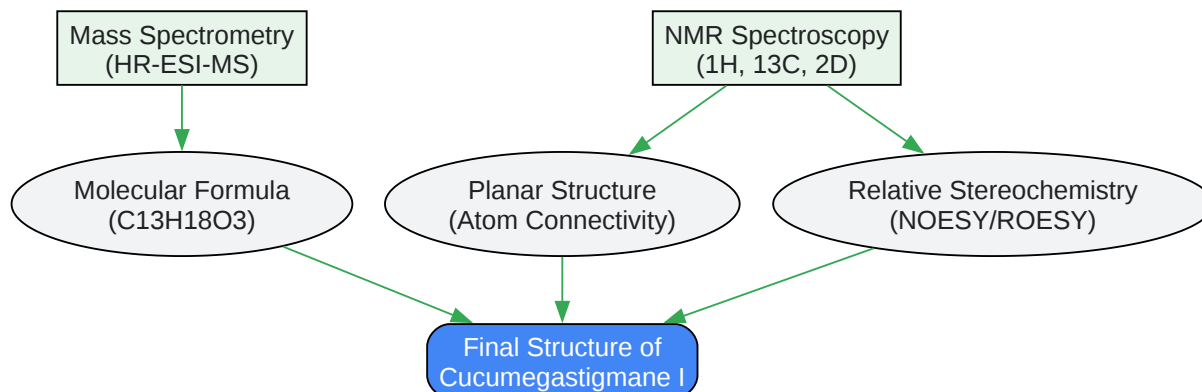
Fig. 1: Workflow for the isolation of **Cucumegastigmane I**.

Spectroscopic Analysis

- Instrument: A high-resolution electrospray ionization mass spectrometer.
- Ionization Mode: Positive ion mode.
- Analysis: The sample was dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. The mass-to-charge ratio (m/z) of the sodium adduct ($[M+Na]^+$) was measured to determine the elemental composition.
- Instrument: A 500 MHz NMR spectrometer.
- Solvent: Deuterated methanol (CD_3OD).
- Internal Standard: Tetramethylsilane (TMS) was used as an internal standard ($\delta = 0.00$ ppm).
- Experiments: 1H NMR, ^{13}C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments were conducted to elucidate the complete structure and assign all proton and carbon signals. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Logical Relationships in Structure Elucidation

The data from various spectroscopic techniques were correlated to determine the final structure of **Cucumegastigmane I**.



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com